molecular formula C24H27N3O4 B11313041 2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone

2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11313041
M. Wt: 421.5 g/mol
InChI Key: FLVKGGSLWRHRQV-UHFFFAOYSA-N
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Description

2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenoxy Group: The oxadiazole intermediate is then reacted with a phenol derivative to introduce the phenoxy group.

    Introduction of the Piperidine Moiety: The final step involves the reaction of the intermediate with a piperidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The phenoxy and piperidine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with molecular targets and pathways. The oxadiazole ring and piperidine moiety may interact with specific enzymes or receptors, leading to modulation of biological activities. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H27N3O4/c1-17-8-7-13-27(14-17)23(28)16-30-21-12-6-4-10-19(21)24-25-22(31-26-24)15-29-20-11-5-3-9-18(20)2/h3-6,9-12,17H,7-8,13-16H2,1-2H3

InChI Key

FLVKGGSLWRHRQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4C

Origin of Product

United States

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